molecular formula C12H7N3O3S2 B12884277 N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine CAS No. 37853-26-2

N-((5-Nitro-3-thienyl)methylene)-3-(2-thienyl)-5-isoxazolamine

Cat. No.: B12884277
CAS No.: 37853-26-2
M. Wt: 305.3 g/mol
InChI Key: YPSNYBCDKSISSW-AWNIVKPZSA-N
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Description

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is a complex organic compound that features a combination of nitrothiophene and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated sulfuric acid and nitric acid.

    Condensation Reaction: The final step involves a condensation reaction between the 5-nitrothiophene-3-carbaldehyde and the isoxazole derivative in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Nitrothiophen-2-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine
  • N-((5-Nitrothiophen-3-yl)methylene)-3-(furan-2-yl)isoxazol-5-amine

Uniqueness

N-((5-Nitrothiophen-3-yl)methylene)-3-(thiophen-2-yl)isoxazol-5-amine is unique due to its specific combination of nitrothiophene and isoxazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

CAS No.

37853-26-2

Molecular Formula

C12H7N3O3S2

Molecular Weight

305.3 g/mol

IUPAC Name

(E)-1-(5-nitrothiophen-3-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine

InChI

InChI=1S/C12H7N3O3S2/c16-15(17)12-4-8(7-20-12)6-13-11-5-9(14-18-11)10-2-1-3-19-10/h1-7H/b13-6+

InChI Key

YPSNYBCDKSISSW-AWNIVKPZSA-N

Isomeric SMILES

C1=CSC(=C1)C2=NOC(=C2)/N=C/C3=CSC(=C3)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)N=CC3=CSC(=C3)[N+](=O)[O-]

Origin of Product

United States

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